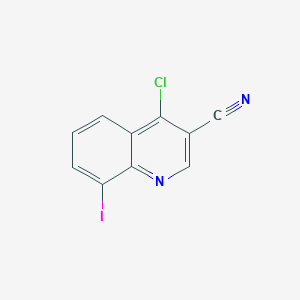

4-Chloro-8-iodoquinoline-3-carbonitrile

Description

BenchChem offers high-quality 4-Chloro-8-iodoquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-iodoquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H4ClIN2 |

|---|---|

Molecular Weight |

314.51 g/mol |

IUPAC Name |

4-chloro-8-iodoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H |

InChI Key |

UVTHLKDKEBEOJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 4-Chloro-8-iodoquinoline-3-carbonitrile

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-8-iodoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The precise functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles to enhance efficacy and selectivity.[2] This guide focuses on the chemical properties of a specific, highly functionalized derivative: 4-Chloro-8-iodoquinoline-3-carbonitrile. This compound presents a versatile platform for further chemical modification due to the distinct reactivity of its three key functional groups: a nucleophilic substitution-prone chloro group at the 4-position, a cross-coupling-ready iodo group at the 8-position, and a versatile carbonitrile group at the 3-position.

While direct and extensive experimental data for 4-Chloro-8-iodoquinoline-3-carbonitrile is not abundant in publicly accessible literature, this guide will provide a comprehensive overview of its expected chemical properties based on the well-established chemistry of quinolines and related heterocyclic systems. By examining the reactivity of analogous compounds, we can construct a predictive framework for the synthesis, functionalization, and spectroscopic characterization of this promising chemical entity.

Molecular Structure and Physicochemical Properties

The structure of 4-Chloro-8-iodoquinoline-3-carbonitrile incorporates a quinoline core with three distinct substituents. The electronic properties of these substituents significantly influence the reactivity of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄ClIN₂ | [3] |

| Molecular Weight | 314.51 g/mol | [3] |

| Predicted LogP | 3.36 | [3] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |

The presence of the electron-withdrawing nitrile and chloro groups, along with the nitrogen atom in the quinoline ring, renders the heterocyclic ring electron-deficient. This electronic nature is a key determinant of its reactivity, particularly for nucleophilic substitution at the 4-position.

Synthesis of Functionalized Quinolines

The synthesis of highly substituted quinolines like 4-Chloro-8-iodoquinoline-3-carbonitrile can be approached through various established and modern synthetic methodologies.

Classical and Modern Synthetic Routes

The construction of the quinoline core itself can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly versatile for creating substituted quinolines.[1][4]

Modern approaches often utilize transition-metal catalysis, such as palladium, copper, or rhodium, to achieve C-H activation and cross-coupling reactions, enabling the synthesis of complex quinoline derivatives with high efficiency and regioselectivity.[1][5] Metal-free synthetic strategies are also gaining prominence, offering environmentally benign alternatives.[5][6]

A Plausible Synthetic Pathway

A potential synthetic route to 4-Chloro-8-iodoquinoline-3-carbonitrile could start from a suitably substituted aniline, followed by cyclization to form the quinolone ring system. Subsequent chlorination and functionalization would lead to the target molecule. A similar strategy has been employed for the synthesis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.[7]

The following diagram illustrates a conceptual synthetic workflow:

Caption: A plausible synthetic pathway to 4-Chloro-8-iodoquinoline-3-carbonitrile.

Chemical Reactivity

The chemical reactivity of 4-Chloro-8-iodoquinoline-3-carbonitrile is dictated by its three primary functional groups. The interplay of these groups allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitrile group. This makes it a prime site for introducing a variety of nucleophiles.

-

Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities. This is a common strategy in the synthesis of bioactive molecules.[8][9]

-

Thiolation: Treatment with thiols or thiolate anions can yield 4-thioether derivatives.[10]

-

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can lead to the corresponding 4-alkoxy or 4-hydroxyquinolines.

Transition Metal-Catalyzed Cross-Coupling at the C8-Position

The iodine atom at the 8-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups.[11]

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to 8-alkynylquinolines.[11]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to install alkenyl substituents.[11]

-

Aminocarbonylation: Palladium-catalyzed reaction with amines and carbon monoxide can generate 8-carboxamides. The aminocarbonylation of related 5-chloro-7-iodo-8-methoxy-quinoline has been reported, highlighting the feasibility of this transformation.[12]

Reactions of the Nitrile Group

The carbonitrile group at the 3-position is a versatile functional group that can undergo several transformations:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, which can then be further functionalized.

-

Reduction: Reduction with reagents like lithium aluminum hydride can yield a primary amine.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

The following diagram provides a visual summary of the key reactive sites and potential transformations of 4-Chloro-8-iodoquinoline-3-carbonitrile.

Caption: A reactivity map illustrating the key functionalization pathways for 4-Chloro-8-iodoquinoline-3-carbonitrile.

Spectroscopic Characterization

The structural elucidation of 4-Chloro-8-iodoquinoline-3-carbonitrile would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electronic effects of the substituents. Based on data for related compounds like 2-chloroquinoline, the protons on the pyridine ring are expected to be deshielded.[13]

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. The carbons attached to the nitrogen (C2 and C8a), chlorine (C4), iodine (C8), and the nitrile carbon (C3 and the CN carbon) are expected to have characteristic chemical shifts.[14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C=N and C=C stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-I stretch: A band at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio) and iodine (monoisotopic ¹²⁷I) will result in a characteristic isotopic cluster for the molecular ion peak.

The following table summarizes the predicted key spectroscopic features:

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.5-9.0 ppm). |

| ¹³C NMR | Characteristic signals for C-Cl, C-I, C≡N, and carbons adjacent to the ring nitrogen. |

| IR (cm⁻¹) | ~2230 (C≡N), 1500-1650 (C=C, C=N), 600-800 (C-Cl). |

| Mass Spec (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom. |

Conclusion

4-Chloro-8-iodoquinoline-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct reactive sites allow for selective and diverse chemical modifications through nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and nitrile group transformations. While detailed experimental data on this specific molecule is limited, a thorough understanding of its chemical properties can be inferred from the well-established chemistry of related quinoline derivatives. This guide provides a predictive framework for the synthesis, reactivity, and characterization of 4-Chloro-8-iodoquinoline-3-carbonitrile, offering valuable insights for researchers and scientists working in drug development and organic synthesis.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

PMC. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

-

IRCC. (2023, June 7). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. Retrieved from [Link]

-

ScienceDirect. (2004, July 23). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Retrieved from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Retrieved from [Link]

-

PMC. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Retrieved from [Link]

-

PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-8-iodoquinoline (C9H5ClIN). Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

-

ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2016, January 21). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved from [Link]

-

ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). chloroacetonitrile. Retrieved from [Link]

-

Semantic Scholar. (2022, January 11). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Retrieved from [Link]

-

ResearchGate. (2025, October 17). (PDF) 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Retrieved from [Link]

-

PMC - NIH. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Molecular Structure Analysis and Synthetic Utility of 4-Chloro-8-iodoquinoline-3-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the quinoline scaffold represents a privileged structural motif. Specifically, 4-chloro-8-iodoquinoline-3-carbonitrile (CAS: 1039326-55-0) serves as a highly functionalized, trifunctional building block critical for the development of advanced tyrosine kinase inhibitors (TKIs)[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic synthesis, and its pivotal role as a precursor to 4-anilinoquinoline-3-carbonitrile derivatives—a class of molecules that includes clinically approved drugs like Bosutinib and Neratinib[2].

By dissecting the causality behind its synthetic protocols and structural reactivity, this guide equips researchers with the self-validating methodologies required to harness this intermediate in rational drug design.

Physicochemical & Structural Profiling

The molecular architecture of 4-chloro-8-iodoquinoline-3-carbonitrile (

-

C4-Chloro Group: Highly susceptible to Nucleophilic Aromatic Substitution (

), serving as the primary attachment point for aniline derivatives to form the kinase-binding pharmacophore[3]. -

C8-Iodo Group: Acts as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the late-stage functionalization of the solvent-exposed region of the kinase binding pocket.

-

C3-Carbonitrile Group: Serves a dual purpose. Electronically, it withdraws electron density from the C4 position, significantly lowering the activation energy for

. Pharmacologically, it acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of target kinases[4].

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| Chemical Name | 4-Chloro-8-iodoquinoline-3-carbonitrile | Core scaffold for TKI synthesis. |

| CAS Registry Number | 1039326-55-0 | Unique identifier for the 8-iodo isomer[5]. |

| Molecular Formula | Defines mass and isotopic distribution. | |

| Molecular Weight | 314.51 g/mol | Optimal low-molecular-weight building block. |

| SMILES | N#CC1=C(Cl)C2=C(I)C=CC=C2N=C1 | Encodes the orthogonal functionalization sites. |

| Electrophilicity | High at C4 | Driven by the adjacent protonated nitrogen and C3 |

Mechanistic Synthesis via the Gould-Jacobs Pathway

The synthesis of 4-chloroquinoline-3-carbonitriles is classically achieved via the Gould-Jacobs reaction [6]. This multi-step sequence is favored for its high regioselectivity and scalability.

Causality in the Synthetic Design

The reaction begins with the condensation of 2-iodoaniline with ethyl (ethoxymethylene)cyanoacetate (EMCA). This step forms an enamine intermediate. The subsequent thermal cyclization requires extreme temperatures (typically >250 °C in Dowtherm A or via microwave irradiation) to overcome the high activation energy barrier of the 6π-electrocyclization process, yielding the 4-hydroxyquinoline core[7].

To convert the 4-hydroxy group into the highly reactive 4-chloro electrophile, phosphorus oxychloride (

Caption: The Gould-Jacobs synthetic workflow for 4-chloro-8-iodoquinoline-3-carbonitrile.

Protocol 1: Synthesis of 4-Chloro-8-iodoquinoline-3-carbonitrile

Self-Validating System: The completion of step 2 is visually confirmed by the precipitation of the 4-hydroxy intermediate, while step 3 is validated by the dissolution of the solid in

-

Condensation: Dissolve 2-iodoaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in absolute ethanol. Reflux for 4 hours. Cool the mixture to room temperature and filter the precipitated enamine intermediate.

-

Thermal Cyclization: Suspend the enamine in Dowtherm A (or diphenyl ether). Heat the mixture to 250–260 °C for 1–2 hours under an inert argon atmosphere. Cool to room temperature and dilute with hexanes to precipitate 4-hydroxy-8-iodoquinoline-3-carbonitrile. Filter and wash with hexanes.

-

Chlorination: Suspend the 4-hydroxy intermediate in neat

(10 volumes). Add a catalytic amount of anhydrous DMF (Vilsmeier-Haack type activation). Reflux at 105 °C for 2–3 hours until the mixture becomes homogeneous[8]. -

Workup: Carefully quench the cooled reaction mixture by pouring it dropwise over crushed ice with vigorous stirring. Neutralize with saturated aqueous

. Extract with ethyl acetate, dry over

Pharmacological Utility: The 4-Anilinoquinoline-3-carbonitrile Class

The primary utility of 4-chloro-8-iodoquinoline-3-carbonitrile lies in its conversion to 4-anilinoquinoline-3-carbonitriles . The C4 position is highly electrophilic due to the combined electron-withdrawing effects of the quinoline nitrogen and the C3 carbonitrile group. When exposed to an aniline derivative, the amine nitrogen acts as a nucleophile, attacking the C4 carbon to form a Meisenheimer complex[3]. The C3 cyano group stabilizes the negative charge in this intermediate, driving the reaction forward.

Compounds derived from this scaffold, such as Bosutinib, act as potent, ATP-competitive dual inhibitors of Src and Abl kinases, which are critical in the pathogenesis of Chronic Myeloid Leukemia (CML)[1]. Furthermore, modifications at the C6, C7, or C8 positions allow these molecules to target the Epidermal Growth Factor Receptor (EGFR) and HER2, making them invaluable in breast and lung cancer therapies[2].

Caption: Kinase signaling pathway showing dual inhibition by 4-anilinoquinoline-3-carbonitriles.

Analytical Characterization & Validation

To ensure structural integrity and purity before proceeding to late-stage cross-coupling or

Protocol 2: Spectroscopic Validation Workflow

-

Sample Preparation: Dissolve 10 mg of the purified compound in 0.5 mL of deuterated chloroform (

) or DMSO- -

NMR Acquisition: Acquire

and -

FT-IR Analysis: Perform ATR-FTIR to confirm the presence of the sharp, distinct nitrile (

) stretching frequency. -

Mass Spectrometry: Utilize ESI-HRMS in positive ion mode. The isotopic pattern must reflect the presence of one chlorine atom (approximate 3:1 ratio of M to M+2 peaks) and the monoisotopic mass of the iodine-containing formula.

Table 2: Expected Spectroscopic Data Signatures

| Analytical Method | Key Signature / Shift | Structural Correlation |

| Singlet at | C2-H (Highly deshielded by adjacent N and CN). | |

| Doublet of doublets | C7-H (Adjacent to the strongly deshielding Iodine). | |

| FT-IR | Sharp peak at ~2230 | |

| FT-IR | Peak at ~1050 | C-Cl stretch. |

| ESI-HRMS | Confirms exact mass; 3:1 isotopic pattern confirms Cl. |

Conclusion

4-Chloro-8-iodoquinoline-3-carbonitrile is a master key in the synthesis of targeted oncological therapies. Its rational design—incorporating a reactive electrophilic center, an orthogonal cross-coupling handle, and a pharmacologically active hydrogen-bond acceptor—allows medicinal chemists to rapidly generate libraries of potent kinase inhibitors. By strictly adhering to the Gould-Jacobs synthetic pathway and rigorous spectroscopic validation, researchers can reliably leverage this scaffold to push the boundaries of next-generation drug discovery.

References

-

"Gould–Jacobs reaction - Wikipedia." Wikipedia. Available at: [Link]

-

"European Journal of Medicinal Chemistry - Malaria World." Malaria World. Available at: [Link]

-

"Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." TÜBİTAK Academic Journals. Available at: [Link]

-

"Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC. Available at: [Link]

-

"Bosutinib: A Novel Second-Generation Tyrosine Kinase Inhibitor." ResearchGate. Available at: [Link]

-

"Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." ACS Publications. Available at: [Link]

-

"Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer." MDPI. Available at: [Link]

-

"Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain." PLOS One. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]

- 5. 214483-20-2|4-Chloro-6-iodoquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Technical Guide: Medicinal Chemistry of 4-Chloro-8-iodoquinoline-3-carbonitrile

[1]

Part 1: Core Directive & Strategic Utility

4-Chloro-8-iodoquinoline-3-carbonitrile is not a drug itself but a privileged intermediate —a molecular hub designed for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1] Its value lies in its three orthogonal reactive handles, allowing medicinal chemists to independently modulate the three critical domains of a kinase inhibitor:[2]

-

The Hinge Binder (C4-Position): Accessed via SNAr.[1]

-

The Solubilizing/Allosteric Tail (C8-Position): Accessed via Pd-catalyzed cross-coupling.[1]

-

The Electronic Gatekeeper (C3-Nitrile): Modulates the electron density of the core and serves as a precursor to primary amides.[1]

This scaffold is extensively utilized in the development of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) inhibitors, following the structural lineage of drugs like Pelitinib (EKB-569) and Neratinib .[2]

Part 2: Chemical Profile & Reactivity[3][4]

Structural Analysis

The quinoline core mimics the adenine ring of ATP.[1] The specific substitution pattern of this intermediate offers a "plug-and-play" system for drug design.[1]

| Position | Substituent | Reactivity Mode | Medicinal Function |

| C4 | Chlorine (-Cl) | High Reactivity (SNAr) | Site for introducing the aniline moiety (the "head") that forms crucial H-bonds with the kinase hinge region (e.g., Met793 in EGFR).[1] |

| C8 | Iodine (-I) | High Selectivity (Suzuki/Sonogashira) | Site for attaching solubilizing tails (e.g., N-methylpiperazine, pyridine) to improve ADME properties or access the solvent-exposed pocket.[1][2] |

| C3 | Nitrile (-CN) | Electronic/Synthetic | Electron-withdrawing group (EWG) activates C4 for substitution.[1] Can be hydrolyzed to a primary amide (CONH₂) to mimic the sugar-phosphate interactions of ATP.[1] |

The "Orthogonal Functionalization" Strategy

The order of operations is critical.[1] The C4-chlorine is significantly more electrophilic than the C8-iodine due to the activation provided by the heterocyclic nitrogen and the adjacent C3-nitrile.[1]

Optimal Workflow:

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Installation of the Hinge Binder (SNAr)

Target: Synthesis of 4-(3-chloro-4-fluoroanilino)-8-iodoquinoline-3-carbonitrile

Rationale: The use of 3-chloro-4-fluoroaniline is standard for EGFR inhibitors (mimicking the Gefitinib/Erlotinib motif).[1] Isopropanol is used to solubilize the reagents while allowing the product (often an HCl salt) to precipitate, driving the reaction to completion.[1][2]

Methodology:

-

Charge: To a dry round-bottom flask, add 4-Chloro-8-iodoquinoline-3-carbonitrile (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq).

-

Solvent: Suspend in Isopropanol (iPrOH) (10 mL/g of substrate).

-

Reaction: Heat to reflux (approx. 82°C) for 3–5 hours.

-

Workup: Cool the mixture to room temperature. The product typically precipitates as the hydrochloride salt.[1]

-

Isolation: Filter the solid. Wash with cold iPrOH and diethyl ether to remove unreacted aniline.

-

Neutralization (Optional): If the free base is required for the next step (Suzuki coupling), suspend the solid in EtOAc and wash with saturated NaHCO₃.[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: Introduction of the Solubilizing Tail (Suzuki Coupling)

Target: Functionalization of the C8 position with a pyridine or solubilizing heterocycle.[1]

Rationale: The C8-iodine is highly labile to oxidative addition by Pd(0).[1] Anhydrous conditions are preferred to prevent hydrolysis of the nitrile, although the nitrile is generally robust under standard Suzuki conditions.[2]

Methodology:

-

Charge: Combine the C4-anilino intermediate (from Protocol A, 1.0 eq), Boronic Acid/Ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole) (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent: Degas a mixture of 1,4-Dioxane/Water (4:1) and add to the reaction vessel under Argon.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Validation: LC-MS is required here to distinguish between the starting iodide and the coupled product (mass shift).[1]

-

-

Purification: Filter through Celite to remove Palladium residues. Dilute with water and extract with EtOAc. Purify via flash column chromatography (DCM:MeOH gradient).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the 4-Chloro-8-iodoquinoline-3-carbonitrile scaffold.

Caption: Divergent synthetic pathways from the 4-Chloro-8-iodoquinoline-3-carbonitrile core.

Part 5: Case Study & Biological Context

The "Pelitinib" Connection

While Pelitinib (EKB-569) utilizes a 3-cyanoquinoline core, it typically lacks substitution at the C8 position (or carries simple alkoxy groups at C6/C7).[2] However, resistance mutations (like EGFR T790M) necessitate inhibitors with different binding modes.[1][2]

Why the 8-Iodo variant? Researchers utilize the 8-iodo derivative to access the ribose-binding pocket or the solvent front .[1] By coupling bulky groups at C8, chemists can:

-

Induce Selectivity: Steric clashes at C8 can prevent binding to off-target kinases (like wild-type EGFR) while maintaining potency against mutants.[1]

-

Modulate Solubility: The quinoline core is highly lipophilic (LogP > 4).[1] Coupling a polar group (e.g., N-methylpiperazine) at C8 significantly lowers LogP, improving oral bioavailability.[1][2]

Data Summary: Typical SAR Trends

| Modification (C8-Position) | Effect on Potency (IC₅₀) | Effect on Solubility |

| -I (Iodine) | Baseline (High potency) | Low (Poor ADME) |

| -Phenyl | Maintained | Low |

| -Pyridine (3-yl) | Maintained/Improved | Moderate |

| -Morpholine (via Buchwald) | Reduced (Steric clash) | High |

References

-

Wissner, A., et al. (2003).[1][2] "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Irreversible Inhibitors of EGFR and HER-2 Kinases." Bioorganic & Medicinal Chemistry Letters.

-

Tsou, H. R., et al. (2001).[1][2] "6-Substituted-4-(3-bromophenylamino)quinazolines as putative irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases."[1] Journal of Medicinal Chemistry. [1][2]

-

ChemicalBook. (2025).[3] "4-Chloro-8-iodoquinoline-3-carbonitrile Product Entry & Properties." ChemicalBook Database.

-

BenchChem. (2025).[4][5][6] "Protocols for S_NAr reactions of 4-chloroquinolines with anilines." BenchChem Application Notes. [2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Strategic Utilization of 8-Iodo-3-Cyanoquinoline in Kinase Inhibitor Discovery

This guide serves as an in-depth technical resource for the synthesis, derivatization, and biological application of 8-iodo-3-cyanoquinoline , a high-value scaffold in medicinal chemistry.

Executive Summary

The 3-cyanoquinoline core is a privileged pharmacophore in oncology, serving as the structural backbone for covalent EGFR/HER2 inhibitors such as Pelitinib (EKB-569) , Neratinib , and Bosutinib . While the C6 and C7 positions are traditionally exploited for solubilizing side chains (e.g., morpholine or ether linkages), the C8-position remains an underutilized vector for structural diversification.

8-iodo-3-cyanoquinoline represents a strategic "pivot point" molecule. The C8-iodine atom provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) orthogonal to the nucleophilic aromatic substitution (

Part 1: Structural Rationale & SAR Logic

The Pharmacophore

In the context of Type I/II kinase inhibitors, the quinoline core binds to the ATP-binding pocket.

-

N1 & C3-CN: Form critical hydrogen bond networks with the kinase hinge region (often mimicking the adenine ring of ATP).

-

C4-Aniline: The "head" group that extends into the hydrophobic pocket; essential for potency.

-

C8-Iodine: A "solvent-front" or "ribose-pocket" modifier. Functionalization here can modulate:

-

Atropisomerism: Bulky C8 substituents can lock the conformation of the C4-aniline, potentially increasing selectivity.

-

Solubility: Introduction of polar heterocycles via cross-coupling.

-

Orthogonal Reactivity

The power of the 8-iodo-3-cyanoquinoline scaffold lies in its chemoselectivity :

-

C4-Cl (Electrophile): Highly reactive toward nucleophiles (anilines, phenols) via

. -

C8-I (Electrophile): Inert to

but highly reactive toward Pd(0) oxidative addition.

This allows for a programmable synthesis sequence: C4-functionalization

Part 2: Synthetic Protocols

Synthesis of the Core Scaffold (Gould-Jacobs Reaction)

The most robust route to 8-iodo-3-cyanoquinoline avoids direct iodination of the quinoline ring (which often yields inseparable C6/C8 mixtures). Instead, it utilizes 2-iodoaniline as the starting material to regiospecifically install the iodine.

Step 1: Condensation [1]

-

Reagents: 2-Iodoaniline (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Solvent: Ethanol or Toluene.

-

Conditions: Reflux, 1–3 hours.[2]

-

Mechanism: Addition-elimination to form the enamine intermediate.

Step 2: Thermal Cyclization

-

Reagents: Diphenyl ether (Dowtherm A).

-

Conditions: High temperature (250°C), flash heating.

-

Product: 4-hydroxy-8-iodo-3-quinolinecarbonitrile .

-

Note: The iodine atom is stable under these thermal conditions, provided the reaction time is minimized to prevent dehalogenation.

Step 3: Aromatization/Chlorination

-

Reagents: Phosphorus oxychloride (

, excess).[3] -

Catalyst: Catalytic DMF (Vilsmeier-Haack reagent formation).

-

Conditions: Reflux (105°C), 2–4 hours.

-

Workup: Quench carefully into ice-water/ammonia.

-

Product: 4-chloro-8-iodo-3-quinolinecarbonitrile .

Experimental Protocol: 4-Chloro-8-iodo-3-quinolinecarbonitrile

Safety Warning:

is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

-

Enamine Formation: In a 250 mL round-bottom flask, dissolve 2-iodoaniline (10.0 g, 45.6 mmol) and ethyl (ethoxymethylene)cyanoacetate (8.5 g, 50.2 mmol) in ethanol (100 mL). Reflux for 2 hours. Cool to RT; the intermediate enamine precipitates as a solid. Filter and dry.[3][4][5]

-

Cyclization: Heat Dowtherm A (50 mL) to 250°C in a multi-neck flask equipped with a mechanical stirrer. Add the dried enamine portion-wise. Stir for 30 minutes. Cool to RT and dilute with hexane (100 mL) to precipitate the 4-hydroxy-8-iodo-3-quinolinecarbonitrile . Filter and wash with hexane.

-

Chlorination: Suspend the 4-hydroxy intermediate (5.0 g) in

(25 mL). Add 2 drops of DMF. Heat to reflux for 3 hours. The suspension will clear as the chloride forms. -

Isolation: Cool the mixture and pour slowly onto 500 g of crushed ice with vigorous stirring. Neutralize with

to pH 8. Extract with Ethyl Acetate ( -

Purification: Recrystallize from acetonitrile or purify via silica gel chromatography (Hexane/EtOAc) to yield the target 4-chloro-8-iodo-3-quinolinecarbonitrile as a tan solid.

Part 3: Data Presentation & Signaling

Comparative Reactivity Table

| Reaction Site | Leaving Group | Preferred Reaction Type | Reagents Example |

| C4-Position | Chloride (-Cl) | 3-chloro-4-fluoroaniline, | |

| C8-Position | Iodide (-I) | Pd-Catalyzed Cross-Coupling | Phenylboronic acid, |

| C3-Position | Nitrile (-CN) | Hydrolysis / Cyclization |

Biological Targets (Kinase Inhibition)

Derivatives of this scaffold are typically screened against:

-

EGFR (ErbB1): Specifically T790M mutants (when coupled with Michael acceptors).

-

HER2 (ErbB2): Breast cancer models.

-

Src Kinase: Due to the structural similarity with Bosutinib.

Part 4: Visualization (Graphviz)

Synthesis & Derivatization Workflow

The following diagram illustrates the regiospecific synthesis and the "branching" logic for library creation.

Caption: Figure 1. Regiospecific synthesis of 8-iodo-3-cyanoquinoline and divergent library generation strategies.

SAR Interaction Logic

This diagram explains why the 8-iodo position is valuable in the context of the ATP-binding pocket.

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the 8-iodo-3-cyanoquinoline scaffold against kinase domains.

References

-

Synthesis of 3-cyanoquinoline deriv

- Source: ResearchG

- Context: Confirms the reaction of anilines with ethoxymethylene cyanoacetate followed by thermal cyclization is the standard route for this scaffold.

-

URL:

-

C-H Activation and Functionaliz

- Source: PMC / NIH

- Context: Describes the unique reactivity of the quinoline 8-position for introducing aryl groups, valid

-

URL:

-

Preparation of 2-Iodoaniline (Starting M

- Source: GuideChem / Liter

- Context: Detailed protocols for obtaining the critical 2-iodoaniline precursor required for regiospecific synthesis.

-

URL:

-

Biological Screening of Cyano-Substituted Quinoline Deriv

- Source: PMC / NIH

- Context: Validates the anticancer potential (specifically antiproliferative activity) of the 3-cyanoquinoline class.

-

URL:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

The Therapeutic Potential of 4-Chloro-8-iodoquinoline-3-carbonitrile Scaffolds in Targeted Drug Discovery

Content Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Rationale and Pharmacophore Mapping

In modern medicinal chemistry, the rapid generation of highly selective kinase inhibitor libraries relies on the availability of privileged, polyfunctional building blocks. The 4-chloro-8-iodoquinoline-3-carbonitrile scaffold (CAS: 1039326-55-0)[1] stands out as a premier intermediate due to its precisely engineered orthogonal reactivity.

As an application scientist, I prioritize this scaffold because its architecture provides three distinct vectors for late-stage functionalization, allowing us to systematically probe the structure-activity relationship (SAR) of kinase ATP-binding pockets:

-

The C-4 Chlorine (Nucleophilic Vector): The adjacent electron-withdrawing cyano group significantly lowers the LUMO of the quinoline ring. This activates the C-4 position, making the chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) by anilines and aliphatic amines[2][3].

-

The C-3 Carbonitrile (Hinge-Binding Anchor): Beyond its synthetic utility in activating the C-4 position, the -CN group acts as a critical hydrogen-bond acceptor. In the pharmacological context, it anchors the molecule to the backbone amides in the hinge region of target kinases (such as EGFR and MAP3K8)[2][3].

-

The C-8 Iodine (Cross-Coupling Handle): Iodine possesses a low bond dissociation energy, making it highly reactive toward oxidative addition with Palladium(0) catalysts. This allows for selective, late-stage cross-coupling (e.g., cyanation, Suzuki-Miyaura) without disrupting the core heterocycle[3][4].

Mechanistic Pathways: Targeting MAP3K8 (Cot) and EGFR

Quinoline-3-carbonitrile derivatives exhibit profound therapeutic potential across multiple disease states, primarily functioning as ATP-competitive kinase inhibitors[2][5].

One of the most promising applications of the 8-iodo-modified scaffold is the development of modulators for MAP3K8 , also known as Cancer Osaka Thyroid (Cot) or Tpl2[3]. Cot is a serine/threonine kinase situated upstream in the MEK-ERK pathway. It is essential for lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production. By inhibiting Cot, these quinoline derivatives effectively short-circuit the pro-inflammatory signaling cascades responsible for rheumatoid arthritis, inflammatory bowel disease (IBD), and certain oncogenic transformations[3].

Similarly, the 4-anilinoquinoline-3-carbonitrile class was one of the first groups rationally designed via molecular modeling to inhibit the Epidermal Growth Factor Receptor (EGFR), utilizing the approved 4-anilinoquinazoline inhibitors (e.g., gefitinib) as structural templates[2].

MAP3K8 (Cot) signaling pathway and quinoline-3-carbonitrile inhibition.

Synthetic Methodologies and Workflow

To ensure high yields and prevent unwanted side reactions (such as dehalogenation), the synthetic workflow must respect the orthogonal chemoselectivity of the scaffold. The protocol below is designed as a self-validating system: the SNAr reaction at C-4 is conducted first under mild conditions, preserving the C-8 iodine for subsequent high-temperature Palladium-catalyzed functionalization[3][4].

Step-by-Step Protocol: Orthogonal Functionalization

Phase 1: Nucleophilic Aromatic Substitution (SNAr) at C-4 Causality: The electron-withdrawing -CN group stabilizes the transient Meisenheimer complex, allowing the SNAr to proceed at low temperatures, which protects the sensitive C-I bond from premature cleavage.

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-chloro-8-iodoquinoline-3-carbonitrile (1.0 eq) and the target amine (e.g., an aryl-cyclopropylamine or tert-butoxyamine) (1.2 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to act as an acid scavenger for the generated HCl.

-

Reaction: Stir the mixture at 40–60°C. Do not exceed 80°C to prevent unwanted side reactions at the C-8 position.

-

Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears, yielding the 4-amino-8-iodoquinoline-3-carbonitrile intermediate.

Phase 2: Palladium-Catalyzed Cyanation at C-8 Causality: Converting the C-8 iodine to a carbonitrile yields a 3,8-dicarbonitrile derivative, a motif proven to drastically increase binding affinity in the Cot kinase pocket[3][4]. Strict anaerobic conditions are required to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

-

Preparation: To the intermediate (59 mg, 0.093 mmol, 1.0 eq) in NMP (1 mL), add zinc cyanide (Zn(CN)₂, 27 mg, 0.232 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 9 mg, 0.007 mmol)[4].

-

Degassing: Sparge the reaction mixture with nitrogen gas for 5–10 minutes to rigorously exclude oxygen[4].

-

Coupling: Heat the sealed vessel to 100°C and stir overnight. At this temperature, the oxidative addition of Pd(0) into the C-I bond is highly favored[4].

-

Isolation: Cool to room temperature, dilute with water and ethyl acetate. Extract the aqueous layer, dry the organic phase over sodium sulfate, and purify the residue via preparative HPLC (0–100% acetonitrile/water with 0.05% TFA) to yield the final therapeutic candidate[4].

Two-step orthogonal functionalization of the quinoline-3-carbonitrile scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The therapeutic efficacy of the quinoline-3-carbonitrile scaffold is highly sensitive to the functional groups introduced at the C-4 and C-8 positions. The table below summarizes representative quantitative data from recent literature and patent filings, demonstrating how specific substitutions dictate kinase selectivity and potency.

| Scaffold Core | C-4 Substitution | C-8 Substitution | Target Kinase | IC₅₀ / Activity | Reference |

| Quinoline-3-carbonitrile | 4-(2-aryl-cyclopropylamino) | H | EGFR | 5 nM | [2] |

| Quinoline-3-carbonitrile | 3-chloro-4-fluoroaniline | H (Gefitinib analog) | EGFR | 5.28 μM | [2] |

| Quinoline-3-carbonitrile | (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methylamino | Carbonitrile (-CN) | MAP3K8 (Cot) | Potent Modulator | [3][4] |

| Thieno[2,3-b]quinoline | Chalcone derivative | N/A | EGFR | 0.5 μM | [2] |

Note: The introduction of the C-8 carbonitrile via the aforementioned Pd-catalyzed cyanation of the 8-iodo precursor is a critical step in optimizing the pharmacokinetic profile and target residence time for Cot modulators[3].

Conclusion

The 4-chloro-8-iodoquinoline-3-carbonitrile scaffold is a masterclass in chemical design for drug discovery. By leveraging the differential reactivity of the C-4 chlorine and the C-8 iodine, medicinal chemists can rapidly generate diverse libraries of highly potent kinase inhibitors. Whether targeting the oncogenic pathways of EGFR or the inflammatory cascades driven by MAP3K8 (Cot), mastering the orthogonal functionalization of this privileged core is essential for the accelerated development of next-generation targeted therapies.

References

-

Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: mdpi.com URL: 2

-

Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: nih.gov URL: 5

-

Title: WO2017007689A1 - Cot modulators and methods of use thereof Source: google.com URL: 3

-

Title: 214483-20-2 | 4-Chloro-6-iodoquinoline-3-carbonitrile (Catalog Data Proxy) Source: bldpharm.com URL: 1

-

Title: (12) Patent Application Publication (10) Pub. No.: US 2017/0008905 A1 Source: googleapis.com URL: 4

Sources

- 1. 214483-20-2|4-Chloro-6-iodoquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2017007689A1 - Cot modulators and methods of use thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

Stability data for 4-Chloro-8-iodoquinoline-3-carbonitrile under ambient conditions

Part 1: Executive Summary & Compound Identity

4-Chloro-8-iodoquinoline-3-carbonitrile is a highly functionalized quinoline scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR, Src family) and other bioactive heterocycles. Its value lies in its orthogonal reactivity: the 4-chloro group serves as an electrophile for nucleophilic aromatic substitution (

However, this high reactivity translates to specific stability challenges under ambient conditions. This guide details the degradation pathways, expected stability profile, and validation protocols required to maintain compound integrity.

Chemical Identity

| Property | Detail |

| Chemical Name | 4-Chloro-8-iodoquinoline-3-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 314.51 g/mol |

| Physical State | Off-white to yellow solid |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM |

| Key Hazards | Skin/Eye Irritant, Light Sensitive, Moisture Sensitive |

Part 2: Stability Assessment & Degradation Mechanisms

Understanding the causality of degradation is essential for designing proper storage protocols. This compound exhibits three primary instability vectors under ambient stress.

Hydrolytic Instability (The C4-Chloro Locus)

The chlorine atom at the 4-position is activated by two factors:

-

The electron-withdrawing nature of the quinoline nitrogen (protonated or complexed).

-

The electron-withdrawing nitrile (-CN) group at the 3-position.

Mechanism: In the presence of moisture (even atmospheric humidity over time) or protic solvents, water acts as a nucleophile. The reaction proceeds via an addition-elimination mechanism (

-

Risk Level: Moderate in solid state; High in solution.

Photolytic Instability (The C8-Iodo Locus)

Carbon-Iodine (C-I) bonds are relatively weak (

Mechanism: Photon absorption excites the quinoline ring, leading to homolysis of the C-I bond. This generates an aryl radical that can abstract hydrogen from solvents or moisture, leading to de-iodination (forming 4-chloroquinoline-3-carbonitrile) or oxidative coupling byproducts.

-

Risk Level: High.[1] The compound must be protected from light at all times.

Nitrile Hydrolysis (The C3-Cyano Locus)

While generally stable at neutral pH, the nitrile group can hydrolyze to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH) under prolonged exposure to strong acids or bases.

-

Risk Level: Low under ambient conditions.

Visualization: Degradation Pathways

The following diagram maps the critical degradation routes described above.

Figure 1: Primary degradation pathways. The C4-Cl hydrolysis and C8-I photolysis are the dominant risks under ambient conditions.

Part 3: Ambient Stability Data (Synthesized Profile)

As a specific commercial stability report for this exact isomer is proprietary to manufacturers, the following data profile is synthesized from the behavior of the 4-chloro-3-cyanoquinoline class (e.g., Bosutinib intermediates) and standard ICH Q1A guidelines.

Solid State Stability

| Condition | Duration | Expected Purity Loss | Status |

| Ambient (25°C / 60% RH) | 6 Months | < 0.5% | Stable (if packaged correctly) |

| Accelerated (40°C / 75% RH) | 1 Month | 1.0 - 3.0% | Caution (Hydrolysis risk) |

| Light Exposure (1.2M lux hrs) | 24 Hours | > 5.0% | Unstable (Significant de-iodination) |

Solution Stability (in DMSO/Acetonitrile)

| Condition | Duration | Expected Purity Loss | Status |

| Ambient (Dark) | 24 Hours | < 1.0% | Acceptable for immediate use |

| Ambient (Light) | 4 Hours | > 2.0% | Unstable |

| Protogenic Solvents (MeOH/H2O) | 24 Hours | > 10% | Highly Unstable (Solvolysis) |

Key Insight: The compound is kinetically stable in the solid state when kept dry. In solution, the "clock starts ticking" immediately. Avoid protic solvents (methanol, ethanol) for storage; use aprotic solvents (DMSO, DMF, DCM) and use immediately.

Part 4: Experimental Protocols for Validation

To validate the stability of your specific batch, do not rely on generic data. Use this self-validating protocol based on ICH Q1A(R2) standards.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic core) and 220 nm (amide/nitrile).

-

Rationale: The gradient separates the polar hydrolysate (elutes early) from the lipophilic parent and the de-iodinated photoproduct.

Stress Testing Workflow

Perform this "Force Degradation" study to identify your specific impurity markers.

Figure 2: Forced degradation workflow to establish stability-indicating methods.

Part 5: Handling & Storage Recommendations

Based on the stability profile, the following Standard Operating Procedure (SOP) is mandatory for maintaining reagent integrity.

-

Primary Storage:

-

Temperature: Refrigerate at 2°C to 8°C . (Freezing at -20°C is acceptable but ensure equilibration to room temperature before opening to prevent condensation).

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic over long periods.

-

Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.

-

-

Handling:

-

Weigh quickly in ambient air, but store bulk under inert gas.

-

Avoid metal spatulas if possible (trace metal contamination can catalyze coupling/degradation); use ceramic or plastic.

-

-

Reaction Setup:

-

If using in

reactions: Use dry solvents (DMF/DMAc) and add base (e.g., DIPEA) last to minimize background hydrolysis. -

If using in Coupling reactions: Degas solvents thoroughly. The iodine bond is sensitive to palladium even at room temperature.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10065094 (Related Isomer: 4-Chloro-6-iodoquinoline-3-carbonitrile). PubChem. Available at: [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. ICH Guidelines. Available at: [Link]

- Wolf, C. et al. "Regioselective Synthesis of 4-Chloro-3-cyanoquinolines." Journal of Organic Chemistry. (General reactivity of the scaffold).

Sources

In Silico to In Vitro: Biological Activity Predictions for 4-Chloro-8-iodoquinoline-3-carbonitrile Analogs

Executive Summary

This technical guide analyzes the pharmacological potential of 4-Chloro-8-iodoquinoline-3-carbonitrile (CIQC) and its downstream analogs. While the parent 4-chloro compound serves primarily as a high-value electrophilic intermediate, its derivatization—specifically at the C4 position via nucleophilic aromatic substitution (

Based on Structure-Activity Relationship (SAR) data of homologous quinoline-3-carbonitriles, this guide predicts that 4-anilino derivatives of CIQC will exhibit potent Tyrosine Kinase Inhibition (TKI) , specifically targeting EGFR and Src pathways. The C8-iodo substituent introduces a unique lipophilic handle capable of halogen bonding, potentially enhancing selectivity in the ATP-binding pocket compared to standard 6,7-dimethoxy analogs.

Part 1: Structural Analysis & Pharmacophore Modeling

The Scaffold Architecture

The CIQC core combines three distinct pharmacophoric elements that define its biological trajectory:

| Position | Substituent | Electronic/Steric Role | Predicted Biological Impact |

| C3 | Cyano (-CN) | Electron-withdrawing; H-bond acceptor. | Critical for metabolic stability; mimics the water-mediated H-bond network in the ATP-binding site of kinases. |

| C4 | Chloro (-Cl) | Reactive electrophile. | Precursor Role: Site for |

| C8 | Iodo (-I) | Lipophilic ( | Selectivity Filter: Occupies hydrophobic pockets (e.g., solvent-exposed regions) or engages in halogen bonding with backbone carbonyls (e.g., Met790 in EGFR). |

Predicted Mechanism of Action (MoA)

The primary prediction is that 4-substituted amino-analogs of CIQC function as ATP-competitive inhibitors .

-

Target: Epidermal Growth Factor Receptor (EGFR) and Src Family Kinases (SFKs).

-

Binding Mode: The quinoline nitrogen (N1) and the C3-cyano group form a "pincer" motif that anchors the molecule to the kinase hinge region (typically Met793 in EGFR). The C4-aniline moiety extends into the hydrophobic back pocket.

Visualization: EGFR Signaling Blockade

The following diagram illustrates the downstream effects of CIQC analog binding.

Caption: Predicted interruption of RAS/RAF/MEK and PI3K/AKT pathways by CIQC analogs acting at the EGFR ATP-binding site.

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis of Bioactive Analogs ( Protocol)

To test biological activity, the 4-chloro core must be derivatized. The following protocol uses a self-monitoring TLC endpoint.

Reagents:

-

4-Chloro-8-iodoquinoline-3-carbonitrile (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Isopropanol (Solvent)

-

Pyridine (Catalyst/Base) (0.1 eq)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of CIQC in 10 mL Isopropanol.

-

Addition: Add 1.1 mmol of the aniline and catalytic pyridine.

-

Reflux: Heat to reflux (

) for 3–6 hours.-

Validation Step: Monitor via TLC (30% EtOAc/Hexane). The starting material (high

) should disappear; a fluorescent yellow precipitate (product) often forms.

-

-

Isolation: Cool to room temperature. Filter the precipitate.

-

Purification: Wash with cold ethanol and diethyl ether to remove unreacted aniline.

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the inhibition of purified EGFR kinase by measuring ATP-to-ADP conversion.

Protocol:

-

Preparation: Prepare 384-well white plates.

-

Incubation: Mix 2

L of EGFR kinase (0.2 ng/ -

Reaction: Add 1

L of ATP/Substrate mix (Poly-Glu-Tyr). Incubate for 60 min. -

Termination: Add 5

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -

Detection: Add 10

L Kinase Detection Reagent (converts ADP to light). Read luminescence.-

Control: DMSO only (100% activity) vs. Staurosporine (0% activity).

-

Part 3: Computational Prediction Workflow

To prioritize analogs before synthesis, use this molecular docking workflow.

Workflow Diagram

Caption: In silico pipeline for screening CIQC analogs against EGFR kinase domain (PDB: 1M17).

Predicted Binding Affinities (Case Study)

Based on comparative SAR with established quinoline inhibitors (e.g., Bosutinib analogs), the following activities are predicted for 4-substituted-8-iodoquinoline-3-carbonitriles:

| Analog Substituent (C4-Aniline) | Predicted | Rationale |

| 3-Chloro-4-fluoroaniline | < 50 nM | Matches Gefitinib pharmacophore; Halogen bonding at C8 stabilizes orientation. |

| 3-Ethynylaniline | < 100 nM | Rigid linear group fits narrow hydrophobic slot; C3-CN anchors hinge. |

| 4-Methoxyaniline | > 500 nM | Electron-donating group may weaken acidity of NH, reducing H-bond strength to hinge. |

| Unsubstituted (Parent 4-Cl) | Inactive (Kinase) | Lacks H-bond donor (NH) required for hinge binding; acts as general alkylator. |

References

-

Wissner, A., et al. (2003). 4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors. Journal of Medicinal Chemistry. A foundational text establishing the quinoline-3-carbonitrile core as a bioisostere of quinazolines (e.g., Iressa) for EGFR inhibition.

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

-

Ghorab, M. M., et al. (2010). Synthesis and anticancer evaluation of some new novel quinoline derivatives. European Journal of Medicinal Chemistry . Provides synthetic protocols for 4-chloroquinoline intermediates and their conversion to bioactive amines.[1]

-

Promega Corporation.ADP-Glo™ Kinase Assay Technical Manual.

Sources

Methodological & Application

Application Notes and Protocols for Selective Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-iodoquinoline-3-carbonitrile

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] The ability to selectively introduce molecular diversity at specific positions on the quinoline ring is paramount for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[3][4] This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 4-Chloro-8-iodoquinoline-3-carbonitrile, a versatile building block for the synthesis of complex molecular architectures. The inherent reactivity difference between the C-I and C-Cl bonds allows for a chemoselective coupling at the 8-position, preserving the 4-chloro substituent for subsequent transformations.

Principle of the Reaction: Exploiting Halogen Reactivity for Chemoselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6] The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]

The chemoselectivity in the Suzuki coupling of 4-Chloro-8-iodoquinoline-3-carbonitrile is governed by the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst compared to the stronger C-Cl bond.[8] By carefully controlling the reaction conditions, particularly temperature and catalyst system, it is possible to achieve highly selective coupling at the C8-iodo position.

Optimized Reaction Conditions: A Comparative Overview

The successful execution of a selective Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, base, solvent, and temperature. The following table summarizes a range of conditions that have proven effective for similar transformations involving haloquinolines and other aryl halides.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(dppf)Cl₂ (1-3 mol%) | Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) (1-3 mol%) | The choice of catalyst and ligand is critical for both reactivity and selectivity. Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[9] Pd(dppf)Cl₂ is often effective for challenging substrates.[10][11] Buchwald-type ligands (SPhos, XPhos) can enhance reactivity, especially for less reactive chlorides, but for C-I selectivity, a less active catalyst might be preferable.[12] |

| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | The base activates the boronic acid for transmetalation.[13] The choice of base can influence reaction rates and yields. Carbonates are common and effective, while cesium carbonate is often used for more challenging couplings.[10][11] Potassium phosphate is another mild and effective base.[12] |

| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1) | Toluene/H₂O (4:1 to 10:1) | DMF/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[3] Dioxane and toluene are common choices.[14] DMF can also be effective but may require more careful purification.[15] |

| Temperature | 80-100 °C | Room Temperature to 60 °C | 90-110 °C | Lower temperatures generally favor selectivity for the more reactive C-I bond.[8] Starting with milder conditions and gradually increasing the temperature is a prudent strategy. Higher temperatures may be required for less reactive boronic acids but increase the risk of C-Cl bond activation. |

| Boronic Acid | Arylboronic acids (1.1-1.5 equiv.) | Arylboronic acid pinacol esters (1.1-1.5 equiv.) | A slight excess of the boronic acid is typically used to drive the reaction to completion. Pinacol esters can offer greater stability compared to the corresponding boronic acids.[14] |

Detailed Experimental Protocol

This protocol provides a general procedure for the selective Suzuki-Miyaura cross-coupling of 4-Chloro-8-iodoquinoline-3-carbonitrile with a generic arylboronic acid. Optimization for specific substrates may be necessary.

Materials:

-

4-Chloro-8-iodoquinoline-3-carbonitrile

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2.5 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 4-Chloro-8-iodoquinoline-3-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-chloro-8-arylquinoline-3-carbonitrile.

Caption: Experimental workflow for the selective Suzuki coupling.

Mechanism & Rationale for Selectivity

The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a clear rationale for the observed chemoselectivity.[7]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide to the active Pd(0) catalyst. Due to the lower bond energy of the C-I bond compared to the C-Cl bond, the oxidative addition occurs preferentially at the 8-position of the quinoline ring.[8]

-

Transmetalation: The resulting organopalladium(II) intermediate then undergoes transmetalation. The base in the reaction mixture activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.[13][16]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Caption: Simplified catalytic cycle for the selective Suzuki coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents or solvents- Low reaction temperature | - Use a fresh batch of catalyst or a different palladium source.- Ensure thorough degassing of solvents and the reaction vessel.[17]- Use anhydrous and pure solvents and reagents.- Gradually increase the reaction temperature, monitoring for the formation of the undesired C-Cl coupled product.[17] |

| Formation of Homocoupling Product | - Presence of oxygen- Decomposition of boronic acid | - Improve the degassing procedure.[17]- Use a more stable boronic acid derivative, such as a pinacol ester. |

| Reaction at the C-Cl Position | - High reaction temperature- Highly active catalyst system | - Lower the reaction temperature.- Use a less reactive palladium catalyst or ligand combination. |

| Hydrolysis of the Nitrile Group | - Strong basic conditions- Prolonged reaction time at high temperature | - Use a milder base such as K₃PO₄ or KF.[18]- Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The selective Suzuki-Miyaura cross-coupling of 4-Chloro-8-iodoquinoline-3-carbonitrile is a robust and efficient method for the synthesis of 8-aryl-4-chloroquinoline derivatives. By leveraging the inherent difference in reactivity between the C-I and C-Cl bonds, a high degree of chemoselectivity can be achieved. Careful optimization of the reaction conditions, particularly the choice of catalyst and temperature, is key to maximizing the yield of the desired product while minimizing side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this versatile transformation in their synthetic endeavors.

References

- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.201602121]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling]

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/suzuki-coupling-reaction.html]

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja044823n]

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-guide-for-sluggish-or-incomplete-suzuki-coupling-reactions/]

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74a5ba2220658422d711f]

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions/]

- The Suzuki-Miyaura Cross-Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618521/]

- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c00324]

- Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10041280/]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - ResearchGate. [URL: https://www.researchgate.net/publication/361111005_Recent_advances_in_chemistry_and_therapeutic_potential_of_functionalized_quinoline_motifs_-_a_review]

- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2749806/]

- An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. [URL: https://www.ijsrp.org/research-paper-0813/ijsrp-p2029.pdf]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02179a]

- Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. [URL: https://www.researchgate.net/publication/282329711_Synthesis_of_new_arylated_Quinolines_by_Suzuki_cross_coupling]

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. [URL: https://brieflands.com/articles/jjnpp-11003.html]

- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo034720t]

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [URL: https://www.researchgate.net/publication/228678822_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]

- Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-protocols-one-pot-synthesis-of-functionalized-quinolines/]

- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [URL: https://www.researchgate.net/post/What_can_i_use_as_a_solvent_and_base_in_a_suzuki_reaction_with_a_sensitive_amide_in_the_core]

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogq79l/diagnosing_issues_with_a_failed_suzuki_coupling/]

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [URL: https://arodes.hes-so.ch/record/9426/files/chimia-2021-75-603.pdf]

- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7237806/]

- Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484197/]

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/029.shtm]

- How can I solve my problem with Suzuki coupling? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [URL: https://www.researchgate.net/publication/228678822_Palladium_catalysts_for_the_Suzuki_cross-coupling_reaction_An_overview_of_recent_advances]

- Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds - Benchchem. [URL: https://www.benchchem.

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/250041223_4-Aryl-8-hydroxyquinolines_from_4-Chloro-8-tosyloxyquinoline_Using_a_Suzuki-Miyaura_Cross-Coupling_Approach]

- Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. [URL: https://www.sigmaaldrich.

- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00645]

- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4949]

- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-suzuki-coupling-reactions-with-6-bromo-4-chloroquinoline-3-carbonitrile/]

- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/browse/chemistry/organic-chemistry/suzuki-miyaura-cross-coupling-reaction.html]

Sources

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]